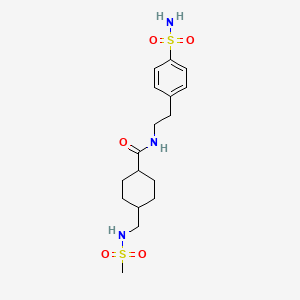

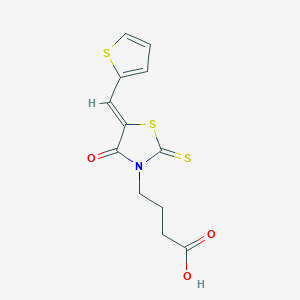

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine, commonly referred to as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the immune system.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Factor Xa Inhibition

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine derivatives have been identified as potent inhibitors of Factor Xa, an essential enzyme in the coagulation cascade. The optimization of N-substitution on the glycine moiety has been shown to enhance hydrophobic interactions within the active site of Factor Xa, potentially offering therapeutic avenues for anticoagulant drugs (J. Kohrt et al., 2006).

2. Aldose Reductase Inhibition

N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated for their inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications. Compounds with increased lipophilic character have shown significant inhibitory activity, highlighting their potential in managing conditions related to diabetes (C. Mayfield & J. Deruiter, 1987).

Materials Science Applications

3. Crystal Engineering

N-(3-carboxyphenyl)sulfonyl]glycine has been utilized in the synthesis of novel ligands for crystal engineering. These ligands have formed complexes with metals such as Cu(II) and Mn(II), demonstrating potential for creating new materials with unique properties (Lufang Ma et al., 2008).

Agricultural Sciences Applications

4. Glyphosate Tolerance in Soybeans

Research has explored the genetic modification of soybeans to express a bacterial enzyme that confers tolerance to glyphosate, a widely used herbicide. This advancement allows for the in-season application of glyphosate for weed control without damaging the crop, showcasing a direct agricultural application of related glycine derivatives (S. Padgette et al., 1995).

Environmental Science Applications

5. Sewage Treatment Plant Behavior

The behavior of related compounds, such as N-(phenylsulfonyl)glycine, in municipal sewage treatment plants has been studied to understand their degradation and transformation processes. This research is crucial for assessing the environmental impact of these compounds and optimizing wastewater treatment protocols (S. Krause & H. Schöler, 2000).

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-3-chloroanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSWVNDLEJZUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2915704.png)